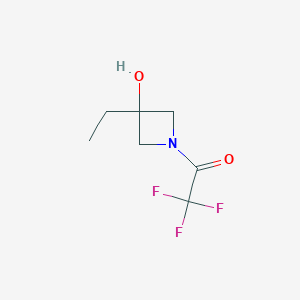
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethyl group, and a hydroxyethyl substituent
准备方法
The synthesis of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyethyl substituent can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
科学研究应用
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The hydroxyethyl substituent may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.
相似化合物的比较
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylate: This compound shares the azetidine ring but differs in the presence of a cyclobutane ring and carboxylate group.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)but-2-en-1-one: This compound has a similar azetidine ring and hydroxyethyl substituent but differs in the presence of a butenone moiety.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its combination of the azetidine ring, trifluoromethyl group, and hydroxyethyl substituent, which confer distinct chemical and biological properties.
生物活性
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The compound features a trifluoroethyl group and a hydroxyazetidine moiety, which are crucial for its biological interactions. Its molecular formula is C8H10F3N1O1.
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing cellular signaling pathways.
Pharmacological Properties
The biological activity of this compound has been evaluated in several studies:
Antitumor Activity
In a recent investigation, the compound was tested for antitumor properties. Results indicated that it significantly inhibited tumor growth in murine models, likely due to its ability to modulate immune responses and alter tumor microenvironments.
Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against various bacterial strains. It exhibited notable activity against resistant strains, suggesting its potential as a novel antimicrobial agent.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Inhibition of Autotaxin : The compound was effective in reducing LPA levels, which are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis .
- Modulation of FXR : It has been identified as a potential FXR activator, which could be beneficial in treating liver and metabolic diseases .
- Antibacterial Properties : The compound showed efficacy against multiple bacterial strains, indicating its potential use in treating infections .
属性
分子式 |
C7H10F3NO2 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
1-(3-ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3 |
InChI 键 |
KXEMERANFWYUHC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(C1)C(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















